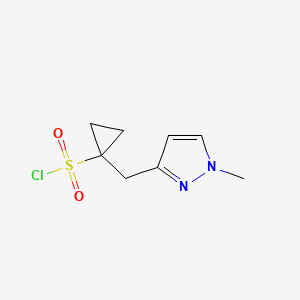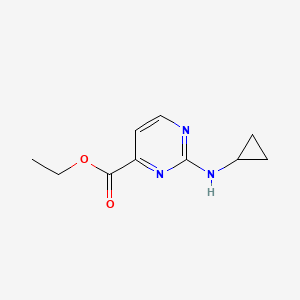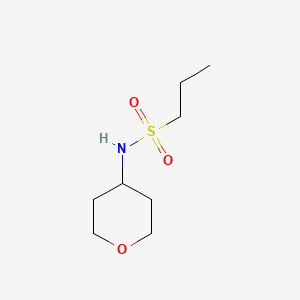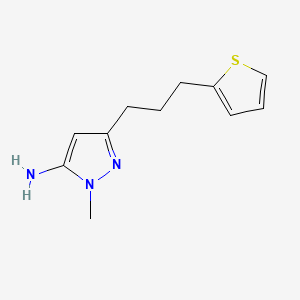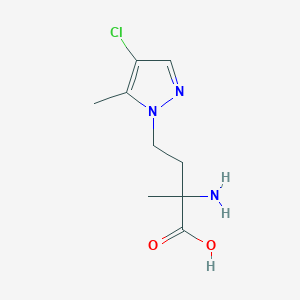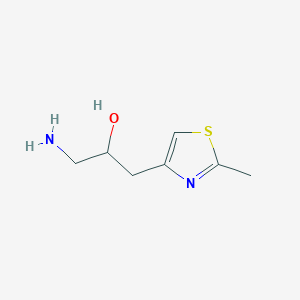
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H12N2OS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of 2-methylthiazole with an appropriate amine and an alcohol under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Applications De Recherche Scientifique
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The thiazole ring allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride: A similar compound with a dihydrochloride salt form.
2-Amino-4-methylthiazole: Another thiazole derivative with similar structural features.
Uniqueness
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12N2OS |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
1-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5-9-6(4-11-5)2-7(10)3-8/h4,7,10H,2-3,8H2,1H3 |
Clé InChI |
KBYRJPODYZDQFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)
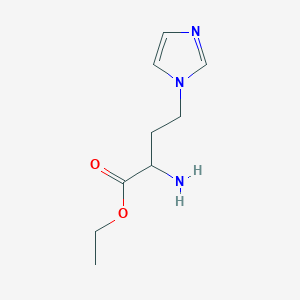
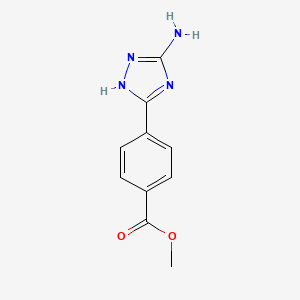
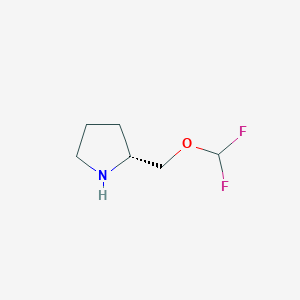
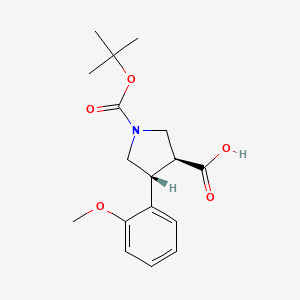

![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)

